molecular formula C22H19N5O2 B2631509 N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034209-35-1

N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2631509
CAS RN: 2034209-35-1
M. Wt: 385.427
InChI Key: FZMCLZDUCOGTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BPIQ, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown great potential in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Scientific Research Applications

Antitumor Activity

Several studies have synthesized and evaluated derivatives of quinazolinone compounds for their antitumor activities. Notable among them, Al-Suwaidan et al. (2016) found that 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, with certain compounds being significantly more potent compared to the control 5-FU (Al-Suwaidan et al., 2016). These findings highlight the potential of quinazolinone derivatives in cancer therapy.

Antimicrobial and Anti-inflammatory Activities

Kumar et al. (2014) synthesized azetidinonyl and thiazolidinonyl quinazolin-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents. Their research demonstrated significant anti-inflammatory and analgesic activities, comparing favorably with the standard drug phenylbutazone (Kumar, Lal, & Rani, 2014). This suggests a promising route for developing new therapeutics for inflammation and pain management.

Psychotropic Activity

Zablotskaya et al. (2013) reported on the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing significant sedative, anti-inflammatory, and selective cytotoxic effects against tumor cell lines, alongside NO-induction ability. Some compounds also demonstrated antimicrobial action, indicating a potential for dual-function drugs with both psychotropic and antimicrobial activities (Zablotskaya et al., 2013).

Diuretic and Antihypertensive Potentials

Rahman et al. (2014) explored N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives for their diuretic and antihypertensive activities. The study found that certain compounds exhibited potent activity, offering a new avenue for addressing hypertension and associated conditions (Rahman et al., 2014).

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21(9-11-27-15-26-20-6-2-1-5-18(20)22(27)29)25-13-16-7-8-19(24-12-16)17-4-3-10-23-14-17/h1-8,10,12,14-15H,9,11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMCLZDUCOGTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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